2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C18H22FN5O2 and its molecular weight is 359.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Studies on the synthesis of fluorobenzamides and their derivatives, including compounds similar to 2-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide, reveal their potential in generating biologically active molecules. For instance, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine showcases promising antimicrobial analogs. These compounds, characterized by their fluorine atom in the benzoyl group, exhibit enhanced antimicrobial activity, underscoring the importance of fluorine in medicinal chemistry (Desai, Joshi, & Rajpara, 2013).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal activities of pyrimidine derivatives highlights the compound's therapeutic potential. A study synthesized novel pyrimidine derivatives containing an amide moiety, demonstrating significant antifungal activity against various pathogens. This suggests the utility of such compounds in developing new antifungal agents, contributing to the treatment of infectious diseases (Wu, Lan, Wu, & Fei, 2021).
Anticancer and Anti-inflammatory Properties
Further research explores the synthesis of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and inflammation treatment. The structural modifications and biological evaluations of these derivatives underline the importance of pyrimidine-based compounds in medicinal chemistry and drug design (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Neurodegenerative Disease Research
The compound's relevance extends to neurodegenerative disease research, where fluorinated benzamides serve as imaging probes for studying brain pathologies. For instance, a selective serotonin 1A molecular imaging probe, structurally related to our compound of interest, aids in quantifying receptor densities in Alzheimer's disease patients, offering insights into the disease's progression and potential therapeutic targets (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide, have been used to synthesize diaryl-pyrimidinamine derivatives, which have potential as anti-breast cancer agents
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonds between amine and amide, and amide and pyrimidine atoms .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cancer cell proliferation and survival .
Result of Action
Based on its structural similarity to other compounds, it may have potential anti-cancer effects .
Properties
IUPAC Name |
2-fluoro-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-23-7-9-24(10-8-23)16-12-17(22-13-21-16)26-11-6-20-18(25)14-4-2-3-5-15(14)19/h2-5,12-13H,6-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYWQWUOEFHOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.